
Ethyl 6-bromo-2-chloro-3-methylbenzoate
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Overview
Description
Ethyl 6-bromo-2-chloro-3-methylbenzoate: is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of 3-methylbenzoic acid, followed by esterification. The typical synthetic route involves:
Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 6-bromo-2-chloro-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-bromo-2-chloro-3-methylbenzyl alcohol.
Oxidation: 6-bromo-2-chloro-3-methylbenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates
Ethyl 6-bromo-2-chloro-3-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromo and chloro substituents facilitate nucleophilic substitution reactions, making it an ideal precursor for the development of bioactive molecules. For instance, it has been utilized in the synthesis of SGLT2 inhibitors, which are promising candidates for diabetes treatment. These inhibitors play a significant role in glucose regulation and are currently under investigation in preclinical and clinical studies .
Case Study: SGLT2 Inhibitors
A notable study demonstrated the use of this compound as an intermediate in a multi-step synthesis process leading to SGLT2 inhibitors. The synthetic route involved several transformations, including bromination and esterification, showcasing the compound's versatility in medicinal chemistry . The development of these inhibitors is critical due to their potential to improve glycemic control in diabetic patients.
Synthetic Methodologies
Building Block for Organic Synthesis
In organic synthesis, this compound is valued as a building block for constructing complex molecular architectures. Its functional groups allow for diverse reaction pathways, including cross-coupling reactions and further halogenation processes. Researchers have reported successful methodologies employing this compound to create more complex aromatic systems that are essential in drug discovery and material science .
Table: Synthetic Reactions Involving this compound
Industrial Applications
Potential Use in Agrochemicals
The compound's structure suggests potential applications in agrochemicals as well. The presence of halogens can enhance the biological activity of herbicides or pesticides, making this compound a candidate for further exploration in agricultural formulations. Research into its efficacy against specific pests or weeds could lead to the development of new agrochemical products .
Safety and Handling Considerations
Due to its chemical nature, proper handling and safety measures are essential when working with this compound. It is classified with hazard statements indicating irritation to skin and eyes (H315, H319) and respiratory issues (H335). Appropriate safety data sheets (SDS) should be consulted to ensure compliance with safety regulations during its use in research or industrial settings .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .
Comparison with Similar Compounds
Ethyl 6-bromo-2-chloro-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 6-bromo-2-chlorobenzoate: Lacks the methyl group at the 3-position, resulting in different chemical reactivity and biological activity.
Ethyl 6-chloro-3-methylbenzoate: Lacks the bromine atom at the 6-position, leading to variations in its chemical and physical properties.
Ethyl 2-chloro-3-methylbenzoate: Lacks the bromine atom and has the chlorine atom at a different position, affecting its overall reactivity and applications.
This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methyl group, which imparts distinct chemical properties and reactivity.
Biological Activity
Ethyl 6-bromo-2-chloro-3-methylbenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of bromine and chlorine substituents, contribute to its reactivity and interactions with various biological targets, such as enzymes and receptors. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrClO₂ and a molecular weight of 277.54 g/mol. Its structure includes:
- A benzoate backbone with a bromine atom at position 6,
- A chlorine atom at position 2,
- A methyl group at position 3,
- An ethyl ester functional group.
The halogen substituents enhance the compound's reactivity, allowing it to interact with various biomolecules.
The biological activity of this compound primarily involves its ability to:
- Inhibit enzyme activity : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of specific enzymes. This is particularly relevant in metabolic pathways where enzyme regulation is critical.
- Modulate receptor functions : The unique substitution pattern allows the compound to bind to specific receptors, potentially altering their activity and contributing to various biological effects.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound. Key findings include:
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in metabolic processes. For example:
- Inhibition of Cytochrome P450 : Studies have shown that halogenated benzoates can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification pathways.
Antimicrobial Activity
This compound has demonstrated potential antimicrobial properties against various pathogens:
- Bacterial Inhibition : In vitro studies suggest that the compound exhibits inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Case Studies
- Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry examined the interaction of this compound with specific enzymes. The results indicated significant inhibition rates, suggesting its utility in drug design targeting metabolic enzymes .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) value that supports its potential use in developing new antimicrobial therapies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-bromo-6-chloro-3-methylbenzoate | Bromine at position 2 | Moderate enzyme inhibition |
Ethyl 6-bromo-3-methylbenzoate | Bromine at position 6 | Lower antimicrobial activity |
Ethyl 6-bromo-2-chloro-4-methylbenzoate | Chlorine at position 4 | Enhanced receptor modulation |
This table highlights how variations in substitution patterns affect biological activity, emphasizing the significance of this compound's specific structure.
Properties
IUPAC Name |
ethyl 6-bromo-2-chloro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJNPUCNQROBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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